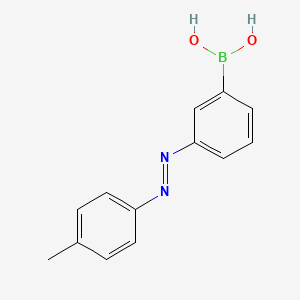
(3-(p-Tolyldiazenyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(p-Tolyldiazenyl)phenyl)boronic acid: is an organic compound with the molecular formula C₁₃H₁₃BN₂O₂. It is a boronic acid derivative featuring a phenyl ring substituted with a p-tolyldiazenyl group and a boronic acid functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-(p-Tolyldiazenyl)phenyl)boronic acid typically involves the diazotization of p-toluidine followed by a coupling reaction with phenylboronic acid. The reaction conditions often include the use of sodium nitrite and hydrochloric acid for the diazotization step, followed by the addition of phenylboronic acid in the presence of a base such as sodium carbonate .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: (3-(p-Tolyldiazenyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The azo group can be reduced to form amines.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Amino derivatives.
Substitution: Biaryl compounds
Aplicaciones Científicas De Investigación
Chemistry: (3-(p-Tolyldiazenyl)phenyl)boronic acid is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: Boronic acids, including this compound, are used in the development of sensors for detecting biological molecules such as glucose. They are also explored for their potential in drug delivery systems and as enzyme inhibitors .
Industry: In the industrial sector, boronic acids are used in the production of polymers and materials with specific properties, such as enhanced thermal stability and conductivity .
Mecanismo De Acción
The mechanism of action of (3-(p-Tolyldiazenyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the palladium catalyst and the boronate ester intermediate .
Comparación Con Compuestos Similares
Phenylboronic acid: A simpler boronic acid used in similar cross-coupling reactions.
(4-(p-Tolyldiazenyl)phenyl)boronic acid: A structural isomer with the azo group in a different position.
(3-(p-Tolyldiazenyl)phenyl)boronic ester: An ester derivative with different reactivity
Uniqueness: (3-(p-Tolyldiazenyl)phenyl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. Its combination of an azo group and a boronic acid group makes it versatile for various synthetic applications .
Propiedades
Número CAS |
354154-49-7 |
|---|---|
Fórmula molecular |
C13H13BN2O2 |
Peso molecular |
240.07 g/mol |
Nombre IUPAC |
[3-[(4-methylphenyl)diazenyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H13BN2O2/c1-10-5-7-12(8-6-10)15-16-13-4-2-3-11(9-13)14(17)18/h2-9,17-18H,1H3 |
Clave InChI |
QDGIYKCZKIKJDI-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)N=NC2=CC=C(C=C2)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



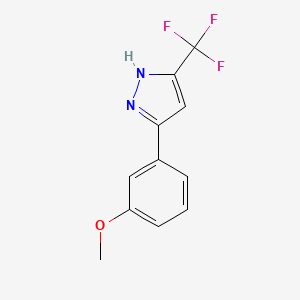
![2-(1-Methyl-2,4-dioxo-1,3,7-triazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B11868438.png)

![7-(5-Ethynylpyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane](/img/structure/B11868459.png)
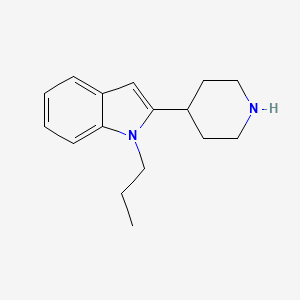

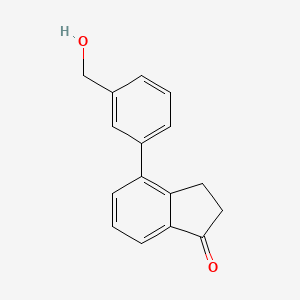
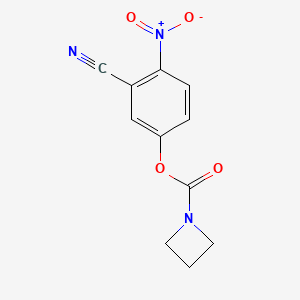
![3-(2-Methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11868480.png)
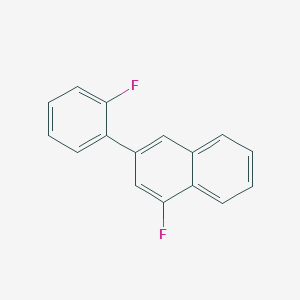
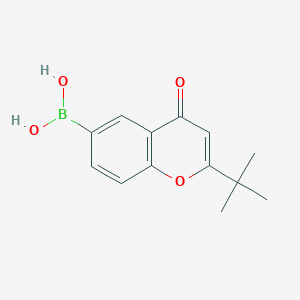
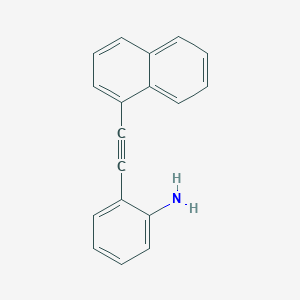
![2-Boc-5-hydroxy-7-oxo-2-azaspiro[3.4]octane](/img/structure/B11868502.png)
